molecular formula C12H15ClN2 B12888816 Pyrrolidine, 2-((4-chloro-2-methylphenyl)imino)-1-methyl- CAS No. 27033-70-1

Pyrrolidine, 2-((4-chloro-2-methylphenyl)imino)-1-methyl-

Cat. No.: B12888816
CAS No.: 27033-70-1
M. Wt: 222.71 g/mol
InChI Key: QIRJKQPTYVJTKT-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-N-(1-methylpyrrolidin-2-ylidene)aniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a chloro group, a methyl group, and a pyrrolidinylidene group attached to the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-N-(1-methylpyrrolidin-2-ylidene)aniline typically involves the reaction of 4-chloro-2-methylaniline with 1-methylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-2-methyl-N-(1-methylpyrrolidin-2-ylidene)aniline may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-N-(1-methylpyrrolidin-2-ylidene)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its amine form.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols are used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-methyl-N-(1-methylpyrrolidin-2-ylidene)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-N-(1-methylpyrrolidin-2-ylidene)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methoxy-2-methylpyridine: Shares a similar chloro and methyl substitution pattern but differs in the presence of a methoxy group.

    N-Methyl-2-pyrrolidone: Contains a pyrrolidone ring but lacks the chloro and aniline components.

Uniqueness

4-Chloro-2-methyl-N-(1-methylpyrrolidin-2-ylidene)aniline is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be suitable.

Properties

CAS No.

27033-70-1

Molecular Formula

C12H15ClN2

Molecular Weight

222.71 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-1-methylpyrrolidin-2-imine

InChI

InChI=1S/C12H15ClN2/c1-9-8-10(13)5-6-11(9)14-12-4-3-7-15(12)2/h5-6,8H,3-4,7H2,1-2H3

InChI Key

QIRJKQPTYVJTKT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N=C2CCCN2C

Origin of Product

United States

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